molecular formula C13H23NOS B6789451 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide

4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide

Cat. No.: B6789451
M. Wt: 241.39 g/mol
InChI Key: VFUVCXZFDAFPQL-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring and a dimethylcyclohexene moiety

Properties

IUPAC Name

4-[(3,5-dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOS/c1-11-7-12(2)9-13(8-11)10-14-3-5-16(15)6-4-14/h7,11,13H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUVCXZFDAFPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=C1)C)CN2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide typically involves the reaction of 3,5-dimethylcyclohex-3-en-1-ylmethyl chloride with 1,4-thiazinane in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinane ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiazolidine Derivatives: Formed through reduction reactions.

    Substituted Cyclohexenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-cyclohexenyl methyl ketone
  • 1,4-Dimethyl-4-acetyl-1-cyclohexene
  • 1,4-Dimethyl-δ-3-tetrahydroacetophenone

Uniqueness

4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide is unique due to the presence of both a thiazinane ring and a dimethylcyclohexene moiety, which confer distinct chemical and biological properties

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